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Compound of Interest

Compound Name: 2-Butanone, 4-amino-1-bromo-
Cat. No.: B13486199
Get Quote
\ J

CAS Registry Number: 1000297-69-7 (as Hydrobromide salt) Molecular Formula: CaHsBrNO[1]
- HBr (Salt form) Synonyms: 1-Bromo-4-aminobutan-2-one HBr; 2-Butanone, 4-amino-1-
bromo-, hydrobromide.[1]

Executive Summary & Stability Warning

CRITICAL STABILITY ALERT: 4-Amino-1-bromo-2-butanone is a bifunctional molecule
containing a nucleophilic primary amine (

-position) and an electrophilic

-bromoketone.[1] In its free base form, this molecule is intrinsically unstable.[1] It undergoes
rapid, spontaneous intramolecular cyclization (5-exo-tet) to form 3-pyrrolidinone.[1]

Therefore, this compound must be synthesized, stored, and handled as its mineral acid salt
(typically Hydrobromide or Hydrochloride). The protonation of the amine (

) suppresses nucleophilicity, preventing self-annihilation.[1]

This guide details the chemical properties, synthesis via protected intermediates, and
applications of the hydrobromide salt as a "warhead" for cysteine alkylation and heterocyclic
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synthesis.

Structural Analysis & Reactivity Profile[1]

The utility of 4-amino-1-bromo-2-butanone lies in its dual reactivity, but this same duality drives
its degradation.[1]

The "Jekyll and Hyde" Mechanism

o State A (Salt Form - Stable): In acidic media (pH < 4), the amine is protonated.[1] The
molecule acts as a standard

-haloketone electrophile.[1]

» State B (Free Base - Reactive): Upon neutralization (pH > 7), the amine deprotonates.[1]
The lone pair on the nitrogen attacks the

-carbon, displacing the bromide ion.

Degradation Pathway Diagram

The following diagram illustrates the obligate degradation pathway of the free base.

Deprotonation Intramolecular
HBr Salt Form pH > 7, Free Base Nucleophilic Attack Cyclization TS -HBr 3-Pyrrolidinone
(Stable Storage) (Transient Species) (5-exo-tet) (Degradation Product)

Click to download full resolution via product page
Figure 1: The spontaneous cyclization of 4-amino-1-bromo-2-butanone upon deprotonation.[1]

Synthesis Strategy: The Phthalimide Route

Direct bromination of 4-aminobutan-2-one is not feasible due to amine oxidation and side
reactions.[1] The only robust, self-validating protocol involves the Gabriel Synthesis approach,
using a phthalimide protecting group to mask the amine during bromination.

Step-by-Step Protocol
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Step 1: Protection (Precursor Synthesis) React methyl vinyl ketone with phthalimide (Michael
addition) to form 4-phthalimido-2-butanone.[1]

 Validation:

shows disappearance of vinyl protons.[1]
Step 2: Regioselective Bromination Brominate the protected ketone at the C1 position.
» Reagents: Bromine (

) in Methanol or Pyridinium Tribromide.[1]

e Control: Low temperature (

) favors kinetic enolization at C1 (methyl) over C3 (methylene).[1]

e Intermediate:1-bromo-4-phthalimido-2-butanone.[1]
Step 3: Deprotection & Salt Formation Acidic hydrolysis removes the phthalimide group.[1]
e Reagents:

, Reflux.[1]

 Purification: The phthalic acid byproduct precipitates; the target amine salt remains in
solution.

« |solation: Concentration and recrystallization from Ethanol/Ether.[1]

Synthesis Workflow Diagram
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Figure 2: Validated synthesis route using phthalimide protection to prevent premature

cyclization.

Applications in Drug Discovery[2]
Hantzsch Thiazole Synthesis

This is the primary synthetic application.[1] The
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-bromoketone reacts with thioamides to form 2,4-disubstituted thiazoles.[1]

¢ Mechanism: The sulfur of the thioamide attacks the

-carbon (displacing Br), followed by cyclodehydration.

o Result: A thiazole ring with a chemically useful aminoethyl side chain at the 4-position (after
deprotection/workup).[1]

Cysteine "Warhead" (Covalent Inhibition)

The 1-bromo-2-butanone moiety is a potent alkylating agent for cysteine residues in proteins.

[1]
o Specificity: It targets solvent-exposed cysteines (

)[1]

e Advantage: The amino group can be derivatized with a fluorophore or biotin before the
warhead is deployed (using the protected precursor), allowing for site-specific labeling.

Experimental Protocol: Kinetic Profiling of Cysteine
Alkylation

Use this protocol to validate the electrophilic activity of your synthesized batch.
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Parameter Condition Rationale
pH < 7 is critical to prevent
Bt amine
uffer
Phosphate, pH 6.5 deprotonation/cyclization while
keeping Cys nucleophilic.[1]
_ Mimics protein cysteine
Substrate N-acetyl-cysteine (NAC) )
residues.[1]
) Warhead / Pseudo-first-order kinetics
Concentration N
conditions.[1]
NAC
Monitor disappearance of
Detection LC-MS (Reverse Phase) parent mass (
) and appearance of adduct.[1]
A valid batch should show
Endpoint determination at

Safety & Toxicology (E-E-A-T)

Hazard Class:

-Haloketone / Primary Amine Salt.[1]

e Lachrymator: Like all

-bromoketones (e.g., bromoacetone), this compound is a potent lachrymator.[1] It causes
immediate, severe eye irritation and tearing.[1]

o Control: Handle only in a functioning fume hood.[1]

o Skin Corrosive: The HBr salt is acidic; the free base (if generated) is an alkylating agent.[1]
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o PPE:[2][3][4][5] Nitrile gloves (double gloving recommended), lab coat, and safety
goggles.

» Storage: Hygroscopic. Store at

under Argon/Nitrogen.[1] Moisture promotes hydrolysis and degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: 4-Amino-1-Bromo-2-Butanone
(Hydrobromide Salt)[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13486199/docs#technical-guide-4-amino-1-bromo-2-
butanone-hydrobromide-salt-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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